2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride
Description
2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is a pyrrolidine derivative featuring a methyl group and a 4-(trifluoromethyl)benzyl substituent at the 2-position of the pyrrolidine ring. For instance, structurally similar compounds such as (R)-2-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS: 1391407-62-7) have a molecular formula of C₁₁H₁₃ClF₃N and a molecular weight of 251.68 g/mol . The target compound’s additional benzyl and methyl substituents suggest a higher molecular weight (estimated ~292.5 g/mol) and increased lipophilicity, which may influence its biological activity and pharmacokinetic properties.
Notably, pyrrolidine derivatives with trifluoromethylphenyl groups are frequently explored in agrochemical and pharmaceutical research due to their bioactivity. For example, compounds bearing the 4-(trifluoromethyl)phenyl moiety have demonstrated herbicidal activity against specific plant species, such as rape (Brassica napus), though efficacy varies with substitution patterns .
Properties
Molecular Formula |
C13H17ClF3N |
|---|---|
Molecular Weight |
279.73 g/mol |
IUPAC Name |
2-methyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H16F3N.ClH/c1-12(7-2-8-17-12)9-10-3-5-11(6-4-10)13(14,15)16;/h3-6,17H,2,7-9H2,1H3;1H |
InChI Key |
QJODIMZIIOVAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and in the development of new chemical entities.
Biology: In the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying the pharmacokinetics and pharmacodynamics of potential drug candidates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with key analogs, highlighting structural differences and inferred biological activities:
*Hypothetical formula based on structural analysis.
†Assumed formula.
‡Similarity score inferred from structural analogs in .
Research Findings and Mechanistic Insights
Role of Substituents on Activity
- Trifluoromethyl Group : Enhances electronegativity and lipophilicity, improving receptor binding and resistance to metabolic degradation .
- Benzyl vs. Phenoxy Linkers: Benzyl-substituted pyrrolidines (e.g., the target compound) may exhibit stronger hydrophobic interactions than phenoxy analogs, influencing selectivity .
- Chirality : Enantiomers of pyrrolidine derivatives (e.g., (R)- vs. (S)-configurations) often show divergent bioactivities, though this requires further study for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
